molecular formula C6H9BrO2 B1282460 1-Bromocyclopentane-1-carboxylic acid CAS No. 56447-24-6

1-Bromocyclopentane-1-carboxylic acid

Cat. No. B1282460
Key on ui cas rn: 56447-24-6
M. Wt: 193.04 g/mol
InChI Key: MUSCLEBGQGXIBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08541592B2

Procedure details

DMF (a few drops) was added to a mixture of 1-bromocyclopentane-carboxylic acid (23.9 g, 124 mmol) and oxalyl chloride (11.6 mL, 130 mmol) in 250 mL of CH2Cl2. The mixture was stirred at ambient temperature for 2 h. After removing the low-boiling solvents in vacuo, ethanol (50 mL) was added to the residue followed by the addition of N,N-diisopropylethylamine (22.7 mL, 130 mmol). The mixture was stirred at ambient temperature for 20 min. After removing the low-boiling solvents in vacuo, the residue was partitioned between diethyl ether and water. The organic portion was washed with water and brine, and conc. in vacuo. The crude product was filtered through a plug of silica gel using 0 to 10% EtOAc in hexanes as the eluant. The title compound was obtained as a pale oil.
Quantity
22.7 mL
Type
reactant
Reaction Step One
Quantity
23.9 g
Type
reactant
Reaction Step Two
Quantity
11.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1([C:7]([OH:9])=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3]1.[C:10](Cl)(=O)[C:11](Cl)=O.C(N(CC)C(C)C)(C)C>CN(C=O)C.C(Cl)Cl>[Br:1][C:2]1([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
22.7 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Two
Name
Quantity
23.9 g
Type
reactant
Smiles
BrC1(CCCC1)C(=O)O
Name
Quantity
11.6 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removing the low-boiling solvents in vacuo, ethanol (50 mL)
ADDITION
Type
ADDITION
Details
was added to the residue
STIRRING
Type
STIRRING
Details
The mixture was stirred at ambient temperature for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
After removing the low-boiling solvents in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between diethyl ether and water
WASH
Type
WASH
Details
The organic portion was washed with water and brine
FILTRATION
Type
FILTRATION
Details
The crude product was filtered through a plug of silica gel using 0 to 10% EtOAc in hexanes as the eluant

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1(CCCC1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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